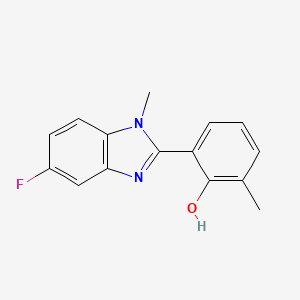
2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol
Übersicht
Beschreibung
This compound, also known by its CAS Number 1184360-93-7, is a chemical with a molecular weight of 242.25 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11FN2O/c1-17-13-6-5-10 (15)8-12 (13)16-14 (17)9-3-2-4-11 (18)7-9/h2-8,18H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, no further physical or chemical properties were found in the available resources.Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
One application of this compound is in the development of radioligands for positron emission tomography (PET) imaging. For example, a study by Siméon et al. (2007) focused on synthesizing 2-fluoromethyl analogs for targeting metabotropic glutamate subtype-5 receptors (mGluR5s). They found a particular compound with high affinity and potency for mGluR5, which was labeled with fluorine-18 for PET imaging. This compound showed high uptake in mGluR5 receptor-rich regions in monkey brains, demonstrating its potential as a PET radioligand for studying mGluR5 in human subjects (Siméon et al., 2007).
Herbicidal Activity
Research by Huang et al. (2005) explored the herbicidal properties of compounds similar to 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol. They investigated a series of compounds synthesized from 5-fluoro-2-nitrophenol, aiming to identify new herbicides with high efficacy and broad-spectrum activity. Preliminary bioassays showed that some of these compounds exhibited commercial levels of herbicidal activity, comparable to other protox-inhibiting herbicides (Huang et al., 2005).
Synthesis Techniques
Menteşe et al. (2015) described the synthesis of a new series of benzimidazole derivatives starting from 5-fluoro-2-nitrophenol, similar in structure to the compound . Their synthesis approach involved microwave heating, indicating a method that could be applicable to synthesizing related compounds (Menteşe et al., 2015).
Fluorescence Studies
Matwijczuk et al. (2018) conducted fluorescence studies on compounds structurally similar to this compound. They analyzed how molecular aggregation and the position of the amino group affect fluorescence, providing insights that could be valuable for applications in bioactive compound research (Matwijczuk et al., 2018).
Pharmaceutical Applications
Pejchal et al. (2011) synthesized a series of ureas containing a fluorobenzothiazole moiety and tested their inhibition activity on acetylcholinesterase and butyrylcholinesterase. This research could inform the development of pharmaceuticals targeting these enzymes (Pejchal et al., 2011).
Antitubercular Activity
Venugopal et al. (2020) explored the anti-tubercular activity of a series of compounds derived from 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. This indicates potential for antimicrobial applications of compounds related to this compound (Venugopal et al., 2020).
Eigenschaften
IUPAC Name |
2-(5-fluoro-1-methylbenzimidazol-2-yl)-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-9-4-3-5-11(14(9)19)15-17-12-8-10(16)6-7-13(12)18(15)2/h3-8,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDDYLZRZNBJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(N2C)C=CC(=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)


![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)

![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)

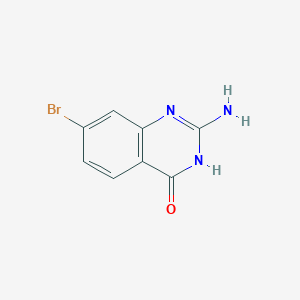
![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)
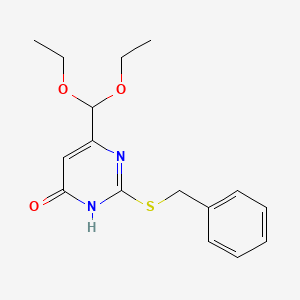
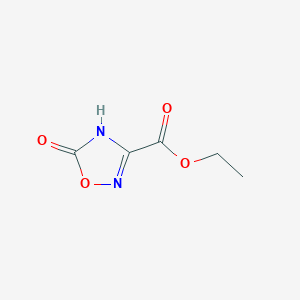
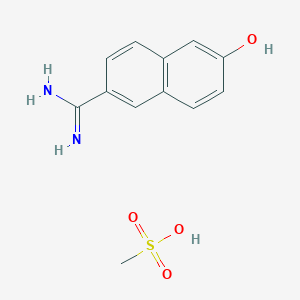
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)
